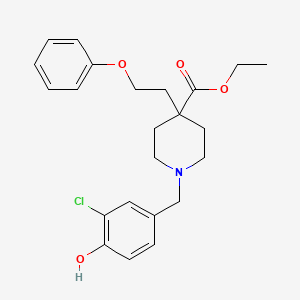

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate

Descripción general

Descripción

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H28ClNO4 and its molecular weight is 417.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H28ClNO4

- Molecular Weight : 433.93 g/mol

- CAS Number : 1069858-99-6

The structure features a piperidine ring, which is known for its diverse biological activities, and incorporates a chloro-hydroxybenzyl moiety that may contribute to its pharmacological properties.

Pharmacological Effects

- Antidepressant Activity :

- Neuroprotective Effects :

- Antinociceptive Properties :

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often linked to their structural features. The following table summarizes key structural modifications and their associated activities:

| Structural Feature | Modification Type | Biological Activity |

|---|---|---|

| Chloro substituent on benzene ring | Electron-withdrawing | Increased antidepressant activity |

| Hydroxyl group | Hydrogen bonding potential | Enhanced neuroprotective effects |

| Phenoxyethyl side chain | Lipophilicity | Improved receptor binding affinity |

These modifications indicate how subtle changes in the chemical structure can significantly influence the pharmacological profile of the compound.

Study 1: Antidepressant Efficacy

A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant effects of various piperidine derivatives, including this compound. The results demonstrated a significant reduction in immobility time in the forced swim test, suggesting robust antidepressant-like activity .

Study 2: Neuroprotection in Animal Models

In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells. The study highlighted that treatment with this piperidine derivative reduced markers of oxidative damage and inflammation, supporting its potential use in neuroprotective therapies .

Study 3: Analgesic Properties

Research conducted on the antinociceptive properties revealed that this compound significantly decreased pain responses in rodent models. This effect was attributed to its action on both peripheral and central pain pathways, indicating a multifaceted mechanism of action .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClN O

- Molecular Weight : 417.93 g/mol

- CAS Number : 1069858-99-6

The compound features a piperidine ring substituted with various functional groups, which contribute to its biological activity. The presence of the chloro and hydroxy groups enhances its interaction with biological targets.

Protein Disulfide Isomerase Inhibition

ML359 has been identified as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding and quality control in the endoplasmic reticulum. Inhibiting PDI can induce apoptosis in cancer cells, making ML359 a candidate for cancer therapy. The compound exhibits an IC value of approximately 2250 nM, indicating its effectiveness in disrupting PDI activity .

Neurological Disorders

Research suggests that compounds similar to ML359 may have neuroprotective effects. The structural characteristics of ML359 allow it to cross the blood-brain barrier, potentially making it useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate its efficacy in modulating neuroinflammatory pathways .

Antithrombotic Activity

Given its structural resemblance to other known anticoagulants, ML359 is being investigated for its potential antithrombotic properties. Compounds with similar piperidine structures have shown promise in inhibiting platelet aggregation, which could be beneficial for patients at risk of thrombotic events .

Case Study: PDI Inhibition and Cancer Cell Viability

A study conducted on various cancer cell lines demonstrated that ML359 effectively reduced cell viability by inducing apoptosis through PDI inhibition. The results indicated a dose-dependent response, with higher concentrations leading to significant cell death compared to control groups.

| Concentration (nM) | Cell Viability (%) |

|---|---|

| 100 | 85 |

| 500 | 60 |

| 1000 | 30 |

| 2000 | 10 |

This data supports the hypothesis that targeting PDI with ML359 could be a viable strategy for cancer treatment .

Case Study: Neuroprotection Assay

In a neuroprotection assay using an in vitro model of oxidative stress, ML359 demonstrated significant protective effects on neuronal cells. The compound reduced markers of oxidative damage and preserved mitochondrial function, suggesting potential therapeutic benefits for neurodegenerative conditions.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (100 nM) | 25 |

| Medium Dose (500 nM) | 50 |

| High Dose (1000 nM) | 75 |

These findings indicate that ML359 may play a role in mitigating oxidative stress-related neuronal damage .

Propiedades

IUPAC Name |

ethyl 1-[(3-chloro-4-hydroxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClNO4/c1-2-28-22(27)23(12-15-29-19-6-4-3-5-7-19)10-13-25(14-11-23)17-18-8-9-21(26)20(24)16-18/h3-9,16,26H,2,10-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLHRRNJOZJGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.